molecular formula C6H7BrOS B12313119 2-(5-Bromothiophen-3-yl)ethan-1-ol

2-(5-Bromothiophen-3-yl)ethan-1-ol

Cat. No.: B12313119
M. Wt: 207.09 g/mol
InChI Key: MDPDGARUUBVGBH-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H7BrOS. It is a brominated derivative of thiophene, a sulfur-containing heterocycle.

Properties

Molecular Formula

C6H7BrOS

Molecular Weight

207.09 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)ethanol

InChI

InChI=1S/C6H7BrOS/c7-6-3-5(1-2-8)4-9-6/h3-4,8H,1-2H2

InChI Key

MDPDGARUUBVGBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-thiopheneethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of 2-(5-Bromothiophen-3-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromothiophen-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)ethan-1-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and in research applications where specific reactivity is required .

Biological Activity

2-(5-Bromothiophen-3-yl)ethan-1-ol is an organic compound characterized by a brominated thiophene ring and a hydroxyl group attached to an ethyl chain. Its molecular formula is C_7H_8BrOS, with a molecular weight of approximately 195.09 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

Structural Features

The unique structural features of 2-(5-Bromothiophen-3-yl)ethan-1-ol include:

  • A bromine atom at the 5-position of the thiophene ring.
  • A hydroxyl group at the 1-position of the ethanol moiety.

These features contribute to its distinct chemical properties, enabling interactions with various biological targets such as enzymes and receptors.

Biological Activity

Research indicates that 2-(5-Bromothiophen-3-yl)ethan-1-ol exhibits several biological activities, making it a promising candidate for further investigation in pharmacological applications.

Antimicrobial Activity

Studies suggest that compounds with similar structural characteristics may possess antimicrobial properties. The presence of the hydroxyl group is crucial for mediating interactions with microbial enzymes, potentially inhibiting their activity.

Table 1: Comparative Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Notable Activity
2-(5-Bromothiophen-3-yl)ethan-1-olTBDPotential antimicrobial activity
2-(5-Bromothiophen-2-yl)ethan-1-olTBDSimilar structure, different position
2-(2,5-Dibromothiophen-3-yl)ethan-1-olTBDIncreased reactivity

Antioxidant Properties

The antioxidant potential of this compound can be inferred from its structural features. The bromine atom and hydroxyl group may facilitate electron donation, leading to free radical scavenging activities.

Understanding the mechanisms through which 2-(5-Bromothiophen-3-yl)ethan-1-ol exerts its biological effects is vital for its application in drug development. Molecular docking studies can provide insights into its binding affinities with target proteins.

Molecular Docking Studies

Molecular docking analysis suggests that the compound can interact with various biological macromolecules. The binding affinity and interaction patterns can be evaluated using scoring functions to predict the compound's pharmacological effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of related thiophene derivatives, establishing a framework for understanding how modifications in structure affect biological outcomes.

  • Study on Thiophene Derivatives : Research indicated that derivatives similar to 2-(5-Bromothiophen-3-yl)ethan-1-ol exhibited varying degrees of antimicrobial and antioxidant activities based on their substitution patterns.
  • QSAR Modeling : Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the biological activity based on structural features, enhancing the understanding of how such compounds can be optimized for therapeutic use .

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